1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclooctyl group attached to the piperazine ring and a 4-nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the reaction of cyclooctylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 1-Cyclooctyl-4-[(4-aminophenyl)sulfonyl]piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Hydrolysis: Cyclooctylamine and 4-nitrobenzenesulfonic acid.
Scientific Research Applications
1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The nitrophenylsulfonyl group plays a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine
- 1-[(4-Nitrophenyl)sulfonyl]piperidine
- 1-[(4-Nitrophenyl)sulfonyl]-4-methylpiperazine
Uniqueness
1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of the cyclooctyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H27N3O4S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-cyclooctyl-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H27N3O4S/c22-21(23)17-8-10-18(11-9-17)26(24,25)20-14-12-19(13-15-20)16-6-4-2-1-3-5-7-16/h8-11,16H,1-7,12-15H2 |
InChI Key |
ATWIVTVXVWQFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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